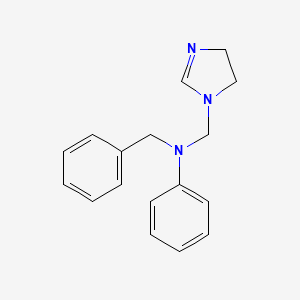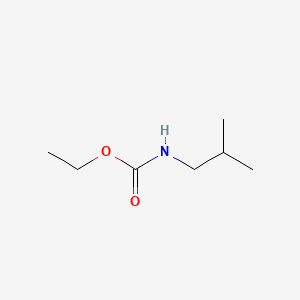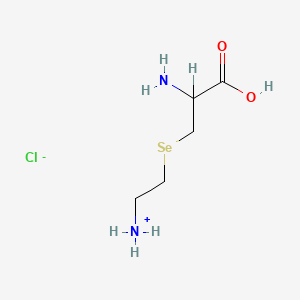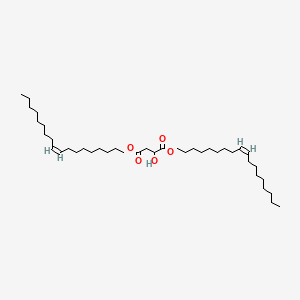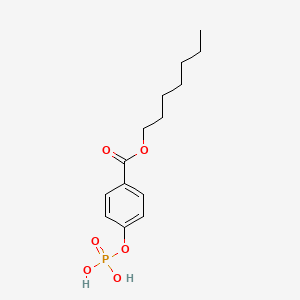
Diisobutyl-1,4-cyclohexanebis(methylamine) dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diisobutyl-1,4-cyclohexanebis(methylamine) dihydrochloride is a chemical compound with the molecular formula C16H34N2.2Cl-H and a molecular weight of 327.44 . It is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diisobutyl-1,4-cyclohexanebis(methylamine) dihydrochloride involves the reaction of 1,4-cyclohexanebis(methylamine) with isobutyl groups under specific conditions. The reaction typically requires a controlled environment with precise temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined and subjected to rigorous quality control measures. The process may include purification steps such as crystallization or distillation to achieve high purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
Diisobutyl-1,4-cyclohexanebis(methylamine) dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to optimize the reaction yield .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce more hydrogenated forms of the compound .
Applications De Recherche Scientifique
Diisobutyl-1,4-cyclohexanebis(methylamine) dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It plays a role in the study of biochemical pathways and enzyme interactions.
Medicine: It is investigated for its potential therapeutic effects and drug development.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of diisobutyl-1,4-cyclohexanebis(methylamine) dihydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, influencing biochemical processes at the molecular level. The exact pathways and targets depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Cyclohexanebis(methylamine): This compound has a similar structure but differs in the position of the methylamine groups.
4,4′-Methylenebis(cyclohexylamine): Another related compound with different substituents on the cyclohexane ring.
Uniqueness
Diisobutyl-1,4-cyclohexanebis(methylamine) dihydrochloride is unique due to its specific diisobutyl substitution, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
7322-73-8 |
|---|---|
Formule moléculaire |
C16H36Cl2N2 |
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
2-methyl-N-[[4-[(2-methylpropylamino)methyl]cyclohexyl]methyl]propan-1-amine;dihydrochloride |
InChI |
InChI=1S/C16H34N2.2ClH/c1-13(2)9-17-11-15-5-7-16(8-6-15)12-18-10-14(3)4;;/h13-18H,5-12H2,1-4H3;2*1H |
Clé InChI |
MDHISCUTYIDPBM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CNCC1CCC(CC1)CNCC(C)C.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-methyl-7H-benzo[c]fluorene](/img/structure/B13758924.png)


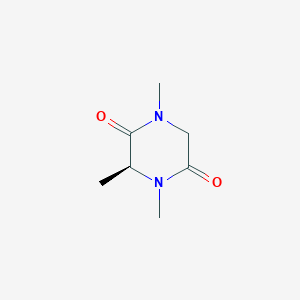
![1-[4-(Diethylamino)phenyl]-1-(diethylcarbamothioyl)-3,3-diethylthiourea](/img/structure/B13758958.png)
